六氟硅酸铜(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

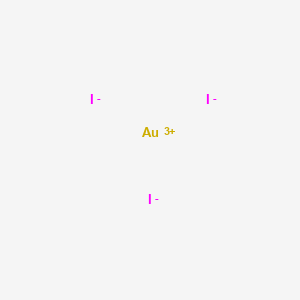

Copper hexafluorosilicate hydrate, also known as copper hexafluorosilicate or copper fluosilicate, is a coordination compound with the molecular formula CuF6Si and a molecular weight of 205.62 g/mol.

科学研究应用

Copper hexafluorosilicate hydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

Biology: The compound’s potential biological activity is being explored for applications in antimicrobial and anticancer research.

Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in various industrial processes, including catalysis and material science.

作用机制

Target of Action

Copper silicofluoride, like other copper compounds, primarily targets enzymes in biological systems. Copper is a vital element required for cellular growth and development . It is known to readily cycle between the +1 and +2 oxidation state in biological systems . The mechanism of action of copper complexes is typically based on their redox activity and induction of reactive oxygen species (ROS), leading to oxidative stress .

Mode of Action

Copper silicofluoride interacts with its targets through redox reactions . Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents .

Biochemical Pathways

Copper silicofluoride affects several biochemical pathways. Copper ions are incorporated into cells via a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . Disruptions to normal copper homeostasis may cause or aggravate certain diseases .

Pharmacokinetics

The pharmacokinetics of copper silicofluoride, like other copper compounds, involves absorption, distribution, metabolism, and excretion (ADME). In silico evaluation of ADME properties helps predict drug behavior in vivo by combining pharmacokinetic processes into one model . The most important physicochemical properties related to ADME processes are logP and logD, as well as solubility and pKa .

Result of Action

The molecular and cellular effects of copper silicofluoride’s action are primarily due to its ability to induce oxidative stress. This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins .

Action Environment

Environmental factors can influence the action of copper silicofluoride. For instance, the chemical speciation, soil chemistry, and climate are factors influencing the fluoride release from soils . Below pH 6, in acidic soils, fluoride forms complexes with Fe and Al in the soil, and the adsorption is significantly high in low pHs (below pH 4.0) and decreases above pH 6.5 . Therefore, the environmental pH can significantly affect the bioavailability and toxicity of copper silicofluoride.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of silicate(2-), hexafluoro-, copper(2+) (1:1) typically involves the reaction of copper(II) salts with hexafluorosilicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

[ \text{Cu}^{2+} + \text{H}_2\text{SiF}_6 \rightarrow \text{CuSiF}_6 + 2\text{H}^+ ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps, such as recrystallization or filtration, to obtain the final product in its pure form .

化学反应分析

Types of Reactions

Copper hexafluorosilicate hydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution Reactions: The compound can undergo ligand exchange reactions, where the hexafluorosilicate ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield copper(I) complexes, while oxidation reactions may produce copper(III) species .

相似化合物的比较

Similar Compounds

Copper(II) sulfate (CuSO4): A widely used copper compound with applications in agriculture, chemistry, and medicine.

Copper(II) chloride (CuCl2): Another common copper compound used in various chemical reactions and industrial processes.

Copper(II) nitrate (Cu(NO3)2): Used in the synthesis of other copper compounds and in analytical chemistry.

Uniqueness

Copper hexafluorosilicate hydrate is unique due to its hexafluorosilicate ligand, which imparts distinct chemical properties and reactivity compared to other copper(II) compounds. This uniqueness makes it valuable for specific applications, such as the synthesis of MOFs and its potential biological activity.

属性

CAS 编号 |

12062-24-7 |

|---|---|

分子式 |

CuF6Si |

分子量 |

205.62 g/mol |

IUPAC 名称 |

copper;hexafluorosilicon(2-) |

InChI |

InChI=1S/Cu.F6Si/c;1-7(2,3,4,5)6/q+2;-2 |

InChI 键 |

ZCFYKWAXGQHQIJ-UHFFFAOYSA-N |

SMILES |

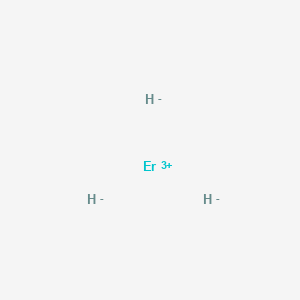

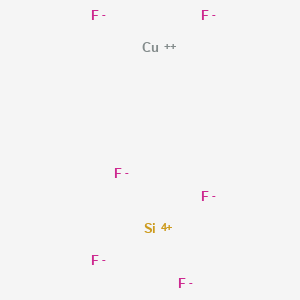

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] |

规范 SMILES |

F[Si-2](F)(F)(F)(F)F.[Cu+2] |

| 12062-24-7 | |

产品来源 |

United States |

Q1: What is the role of copper silicofluoride in concrete applications?

A1: Copper silicofluoride, alongside other fluosilicates, acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds and incorporated into concrete mixtures containing either polymer emulsions for membrane curing [] or polycarboxylic acid-based superplasticizers. [] While the exact mechanism is not detailed in the abstracts, these compounds likely react with calcium hydroxide in the concrete, forming insoluble calcium silicate hydrate and calcium fluoride. These products contribute to a denser concrete matrix, improving its resistance to water penetration.

Q2: Are there any advantages to using copper silicofluoride over other fluosilicates?

A2: The provided abstracts do not offer a direct comparison between the effectiveness of copper silicofluoride and other fluosilicates like zinc fluosilicate or magnesium silicofluoride. Both research papers list copper silicofluoride as one potential option among a group of suitable fluosilicates. [, ] Further research focusing on comparative studies would be needed to determine if copper silicofluoride offers any specific advantages in terms of water-tightness enhancement, cost-effectiveness, or other performance factors.

Q3: How does the presence of copper silicofluoride impact the workability of concrete?

A3: While not directly addressed in the provided abstracts, the inclusion of copper silicofluoride is likely to impact the workability of concrete. The abstracts mention the use of superplasticizers, specifically polycarboxylic acid-based polymers, alongside copper silicofluoride. [] Superplasticizers are commonly used in concrete to improve workability without increasing water content. This suggests that copper silicofluoride, along with other additives like silicates, might reduce the workability of the mixture, necessitating the use of superplasticizers to counteract this effect.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B85182.png)